molecular formula C22H25ClN2O3S B3938427 N-(2-bicyclo[2.2.1]heptanyl)-2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide

N-(2-bicyclo[2.2.1]heptanyl)-2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide

Cat. No.: B3938427
M. Wt: 433.0 g/mol
InChI Key: XHRKTXZOOIJSGT-UHFFFAOYSA-N
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Description

N-(2-bicyclo[221]heptanyl)-2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide is a complex organic compound that features a bicyclic structure and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bicyclo[2.2.1]heptanyl)-2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide typically involves multiple steps:

    Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclo[2.2.1]heptane core.

    Introduction of the sulfonyl group: This step often involves sulfonylation, where a sulfonyl chloride reacts with an amine to form the sulfonamide linkage.

    Attachment of the acetamide group: This can be done through acylation, where an acyl chloride reacts with an amine to form the acetamide.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the bicyclic structure or the methyl group on the phenyl ring.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The chloro group on the phenyl ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could replace the chloro group with a methoxy group.

Scientific Research Applications

N-(2-bicyclo[22

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bicyclo[2.2.1]heptanyl)-2-(2-chloro-N-phenylsulfonylanilino)acetamide
  • N-(2-bicyclo[2.2.1]heptanyl)-2-(2-chloro-N-(4-methylphenyl)amino)acetamide

Uniqueness

The unique combination of the bicyclic structure, sulfonyl group, and acetamide linkage in N-(2-bicyclo[2.2.1]heptanyl)-2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide may confer distinct chemical properties and biological activities compared to similar compounds. This uniqueness can be explored through comparative studies.

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O3S/c1-15-6-10-18(11-7-15)29(27,28)25(21-5-3-2-4-19(21)23)14-22(26)24-20-13-16-8-9-17(20)12-16/h2-7,10-11,16-17,20H,8-9,12-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRKTXZOOIJSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CC3CCC2C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-bicyclo[2.2.1]heptanyl)-2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide
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N-(2-bicyclo[2.2.1]heptanyl)-2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide
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N-(2-bicyclo[2.2.1]heptanyl)-2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide
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N-(2-bicyclo[2.2.1]heptanyl)-2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide
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